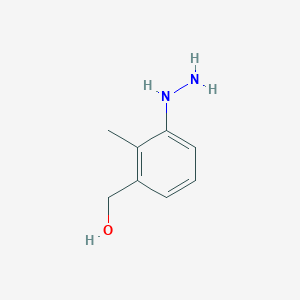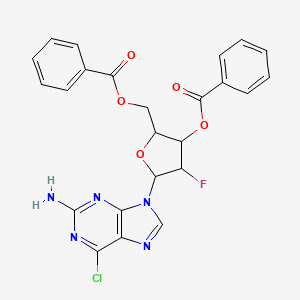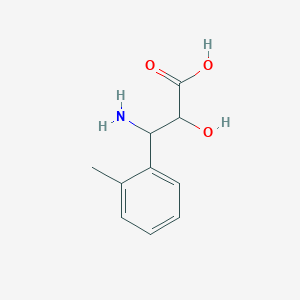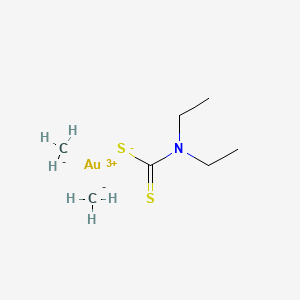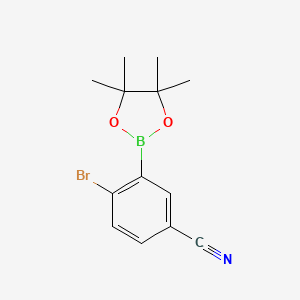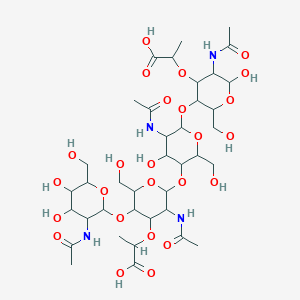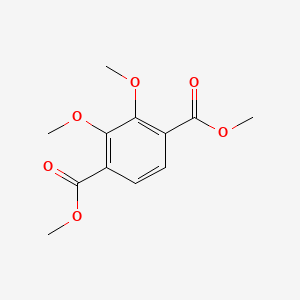
Dimethyl 2,3-dimethoxyterephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,3-dimethoxyterephthalate is an organic compound with the molecular formula C₁₂H₁₄O₆. It is a diester derived from terephthalic acid and methanol. This compound is known for its applications in the synthesis of high-performance polymers and other advanced materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2,3-dimethoxyterephthalate can be synthesized through the esterification of terephthalic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound often involves the transesterification of dimethyl terephthalate with methanol. This method is preferred due to its efficiency and high yield. The process includes multiple steps of oxidation and esterification, followed by purification through distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,3-dimethoxyterephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terephthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various terephthalic acid derivatives, alcohols, and substituted esters .
Applications De Recherche Scientifique
Dimethyl 2,3-dimethoxyterephthalate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of high-performance polymers and copolymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in the development of biodegradable medical implants.
Industry: It is utilized in the production of advanced materials, such as high-strength fibers and films.
Mécanisme D'action
The mechanism of action of dimethyl 2,3-dimethoxyterephthalate involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to release terephthalic acid and methanol, which can then participate in further biochemical reactions. Its ester groups can interact with enzymes and other proteins, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl terephthalate: Similar in structure but lacks the methoxy groups.
Dimethyl isophthalate: An isomer with different substitution patterns on the benzene ring.
Dimethyl phthalate: Another isomer with different ester group positions.
Uniqueness
Dimethyl 2,3-dimethoxyterephthalate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
7168-94-7 |
|---|---|
Formule moléculaire |
C12H14O6 |
Poids moléculaire |
254.24 g/mol |
Nom IUPAC |
dimethyl 2,3-dimethoxybenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C12H14O6/c1-15-9-7(11(13)17-3)5-6-8(10(9)16-2)12(14)18-4/h5-6H,1-4H3 |
Clé InChI |
HKXGRJBBDZXTFO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1OC)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


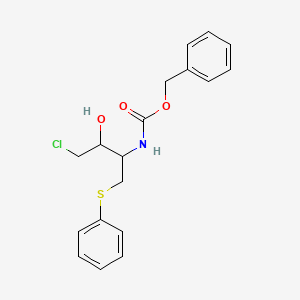
![Tert-butyl 2-[2,2-dimethyl-6-(phenylmethoxymethyl)-1,3-dioxan-4-yl]acetate](/img/structure/B15124988.png)

![spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride](/img/structure/B15125021.png)


